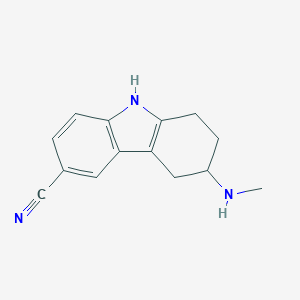

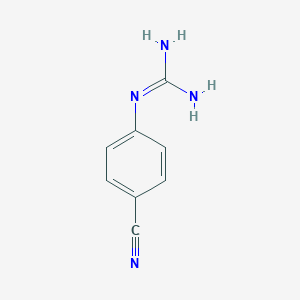

3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions starting from simple precursors. For instance, derivatives similar to our compound of interest have been synthesized using base-catalyzed condensation reactions, followed by reactions with malononitrile or arylidene malononitriles, showcasing a method to introduce the nitrile group and build complex heterocycles (Mandour et al., 2012). Additionally, compounds with structural similarities have been synthesized through reactions involving enaminonitrile derivatives, serving as a precursor for further functionalization (El-ziaty et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed and characterized using spectral techniques like FT-IR, NMR, and mass spectroscopy. These techniques provide insights into the arrangement of atoms and the presence of functional groups within the molecule, helping in confirming the structure of synthesized compounds (El-ziaty et al., 2018).

Chemical Reactions and Properties

Compounds like 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile undergo various chemical reactions, leading to the formation of novel derivatives. These reactions include cycloadditions, nucleophilic substitutions, and electrophilic additions, which significantly alter the chemical properties and biological activity of the resulting compounds. For instance, the reaction of similar compounds with substituted benzylidenemalononitriles or acetylenic esters can lead to the formation of new heterocyclic systems with potential antimicrobial activity (Youssef, 2009).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystalline structure are determined through experimental methods. These properties are crucial for understanding the compound's behavior in different solvents and conditions, which is essential for its application in synthesis and medicinal chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the compound's ability to participate in chemical reactions, are vital for its application in synthesizing biologically active molecules. For example, the reactivity of related compounds under nucleophilic conditions has been explored, leading to the formation of unexpected products, which opens new pathways for synthetic applications (Ibrahim & El-Gohary, 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Importance

Synthesis of Carbazoles from Indoles

Carbazoles, closely related to the compound of interest, are nitrogen heterocycles found in a wide range of natural products, pharmaceuticals, and functional materials. Various synthetic strategies for carbazoles involve transition-metal catalyzed C-H functionalization, metal-free cyclization, and electrophilic iodocyclizations, demonstrating the compound's utility in creating pharmacologically active molecules (Aggarwal, Sushmita, & Verma, 2019).

Environmental Presence of Halogenated Carbazoles

Research into the environmental presence of halogenated carbazoles, which might share structural similarities with the targeted compound, indicates these substances' persistence and toxicological potential. This highlights the relevance of carbazole derivatives in environmental science and pollution studies (Parette, McCrindle, McMahon, Pena-Abaurrea, Reiner, Chittim, Riddell, Voss, Dorman, & Pearson, 2015).

Applications in Material Science and Technology

Conducting Polymer Coatings

Carbazole units, due to their electroactive properties, are extensively studied for their application in conducting polymer coatings on carbon surfaces. These coatings are pivotal in developing advanced biosensors, highlighting the compound's potential role in biotechnology and materials science (Ates & Sarac, 2009).

Light Emitting Applications

Carbazole-based molecules, especially those with donor-acceptor (D-A) structures, are critically important in organic light-emitting diodes (OLEDs) and thermally activated delayed fluorescence (TADF) applications. This emphasizes the significance of such compounds in the field of optoelectronics and photonics (Ledwon, 2019).

Wirkmechanismus

Target of Action

The primary targets of 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile are currently unknown

Action Environment

The action, efficacy, and stability of 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile can be influenced by various environmental factors These may include the physical and chemical conditions of the environment, as well as biological factors such as the presence of other molecules or cells

Eigenschaften

IUPAC Name |

6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-16-10-3-5-14-12(7-10)11-6-9(8-15)2-4-13(11)17-14/h2,4,6,10,16-17H,3,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDCBQPOJXEMKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454700 |

Source

|

| Record name | 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147009-33-4 |

Source

|

| Record name | 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AKH9FH7RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)